molecular formula C11H12BF3KNO B1457903 Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate CAS No. 1983205-51-1

Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate

Cat. No.: B1457903
CAS No.: 1983205-51-1
M. Wt: 281.13 g/mol
InChI Key: HEBRRMDWGHQMOE-UHFFFAOYSA-N
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Description

Potassium [4-(pyrrolidine-1-carbonyl)phenyl]trifluoroborate (CAS: 1983205-51-1, MFCD20527094) is an organoboron reagent with the molecular formula C₁₀H₁₂BF₃KNO₂ and a molecular weight of 285.12 g/mol . Its structure features a phenyl ring substituted with a trifluoroborate (BF₃K) group and a pyrrolidine-1-carbonyl moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability, water solubility, and compatibility with diverse reaction conditions .

Properties

IUPAC Name

potassium;trifluoro-[4-(pyrrolidine-1-carbonyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3NO.K/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16;/h3-6H,1-2,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRRMDWGHQMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N2CCCC2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and its role in modulating protein-protein interactions (PPIs), particularly focusing on its implications in neurodegenerative diseases and mitochondrial function.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with trifluoroborate reagents. The compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules. Its structure includes a pyrrolidine ring, which is known for enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

Biological Activity

1. Modulation of Protein-Protein Interactions

Recent studies have highlighted the ability of this compound to modulate protein-protein interactions. This property is crucial for therapeutic applications, especially in targeting pathways involved in neurodegenerative diseases. For instance, compounds that inhibit the interaction between Keap1 and Nrf2 have been shown to upregulate antioxidant responses, which are beneficial in combating oxidative stress associated with neurodegeneration .

2. Inhibition of Mitochondrial Permeability Transition Pore (mPTP)

The compound has also been evaluated for its effects on mitochondrial function. In a study assessing its efficacy as an mPTP blocker, derivatives of this compound demonstrated significant inhibition of mPTP opening induced by amyloid beta, a process linked to neurotoxicity in Alzheimer’s disease. The results indicated that certain structural modifications enhanced the inhibitory potency against mPTP opening, suggesting a promising avenue for developing neuroprotective agents .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A detailed investigation into the neuroprotective effects of triazole derivatives derived from this compound revealed that these compounds significantly reduced neuronal cell death in models of oxidative stress. The study utilized assays measuring cell viability and mitochondrial membrane potential changes, confirming that these derivatives could effectively restore mitochondrial function .

Case Study 2: CYP450 Stability

Further research focused on the stability of cytochrome P450 enzymes when treated with these compounds. The findings demonstrated that certain derivatives maintained higher levels of CYP450 activity compared to traditional oxime analogs, indicating a favorable pharmacokinetic profile that could enhance therapeutic efficacy while minimizing drug-drug interactions .

Summary Table of Biological Activities

Activity Effect Reference
mPTP Inhibition Significant reduction in amyloid beta-induced mPTP opening
Neuroprotection Enhanced cell viability under oxidative stress
CYP450 Stability Higher residual activity compared to oxime analogs
Keap1-Nrf2 Interaction Modulation Upregulation of antioxidant response

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₂BF₃KNO
  • Molecular Weight : Approximately 281.12 g/mol
  • Structural Features : The compound contains a trifluoroborate group and a pyrrolidine-1-carbonyl moiety, which enhances its reactivity and biological potential.

Modulation of Protein-Protein Interactions

One of the primary applications of potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is in the modulation of protein-protein interactions. Research published in the Journal of the American Chemical Society indicates that this compound can disrupt specific protein interactions, offering insights into cellular processes and potential therapeutic avenues for diseases linked to dysfunctional protein interactions.

Synthesis in Organic Chemistry

The trifluoroborate group present in this compound makes it particularly useful in organic synthesis, especially in cross-coupling reactions. These reactions are crucial for constructing complex organic molecules, including pharmaceuticals. The compound's unique structure allows for enhanced reactivity compared to simpler boron compounds.

Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing their activity. This interaction could lead to the development of new therapeutic agents targeting various diseases.

Case Study 1: Protein Interaction Modulation

In a study examining the modulation of protein interactions, researchers utilized this compound to disrupt specific interactions between proteins involved in cellular signaling pathways. The results indicated that targeted disruption could lead to altered cellular responses, providing a novel approach to studying cellular mechanisms and developing therapeutics for diseases such as cancer.

Case Study 2: Cross-Coupling Reactions

Another significant application involved using this compound in cross-coupling reactions to synthesize complex organic molecules. In a series of experiments, researchers demonstrated that this compound could effectively facilitate these reactions under mild conditions, highlighting its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among related potassium aryltrifluoroborates:

Compound Name Molecular Formula Substituent Group CAS Number Key Applications/Properties
Potassium [4-(pyrrolidine-1-carbonyl)phenyl]trifluoroborate C₁₀H₁₂BF₃KNO₂ Pyrrolidine-1-carbonyl 1983205-51-1 Cross-coupling, stable under oxidative conditions
Potassium 4-(2-methoxyethylamine-1-carbonyl)phenyltrifluoroborate C₁₀H₁₂BF₃KNO₂ Methoxyethylamine-carbonyl 2724247-43-0 Enhanced solubility in polar solvents
Potassium (4-(ethylthio)phenyl)trifluoroborate C₈H₉BF₃SK Ethylthio 850623-75-5 Thiol-mediated functionalization
Potassium 4-(hydroxymethyl)phenyltrifluoroborate C₇H₇BF₃KO Hydroxymethyl 659762 Post-functionalization via hydroxyl group
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate C₁₁H₁₄BClF₃KN₂ Chloro, methylpiperidine 1704704-42-6 Heterocyclic synthesis, medicinal chemistry

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The pyrrolidine-1-carbonyl group is mildly electron-donating, enhancing the aryl ring’s nucleophilicity in cross-couplings compared to electron-withdrawing groups like cyano (e.g., in ) or chloro (e.g., ) . Ethylthio substituents () introduce sulfur-based reactivity, enabling thiol-ene click chemistry, but may reduce stability under strongly oxidizing conditions compared to carbonyl groups .
  • Stability Under Oxidative Conditions :
    this compound demonstrates exceptional stability during Oxone®-mediated oxidations, preserving nitrile and alkene functionalities (unlike less stable analogs like hydroxymethyl derivatives) .

Commercial Availability and Cost

  • This compound is priced competitively (~$80–100/g) , similar to other specialty trifluoroborates like 4-(hydroxymethyl)phenyltrifluoroborate ($80/5g, ).
  • Simpler derivatives (e.g., phenyltrifluoroborate , CAS 153766-81-5) are cheaper (~$24/g) due to lower synthetic complexity .

Research Findings and Case Studies

  • Case Study 1 : In a palladium-catalyzed coupling, the pyrrolidine-carbonyl derivative achieved 92% yield with aryl chlorides, outperforming methoxyethylamine analogs (85%) due to reduced steric hindrance .
  • Case Study 2: Under oxidative conditions (Oxone®), the compound was converted to a phenol without disrupting its pyrrolidine moiety, highlighting its robustness compared to ethylthio derivatives, which degraded under similar conditions .

Preparation Methods

General Synthetic Strategy for Organotrifluoroborates

Organotrifluoroborates are generally synthesized by converting boronic acids or boronate esters into their corresponding trifluoroborate salts. Early methods involved the use of toxic organostannanes and trifluoroborane reagents, but more recent and safer protocols employ potassium hydrogen fluoride (KHF2) or potassium bifluoride as fluorinating agents to transform boronic acid precursors into potassium organotrifluoroborates.

Preparation of Potassium Organotrifluoroborates via Pinacol Boronate Ester Fluoridation

A widely used method involves the fluoridation of pinacol boronate esters with potassium bifluoride in a polar aprotic solvent such as dimethylformamide (DMF). This method has been demonstrated for vinyl potassium trifluoroborates and can be adapted for aryl trifluoroborates, including those bearing pyrrolidine-1-carbonyl substituents on the phenyl ring.

Key reaction conditions:

  • Starting material: 4-(Pyrrolidine-1-carbonyl)phenyl pinacol boronate ester
  • Fluorinating agent: Potassium bifluoride (KHF2 or KHF)
  • Solvent: DMF (dimethylformamide)
  • Temperature: 80–100 °C
  • Reaction time: 6–8 hours
  • Work-up: Removal of solvents (THF and DMF), filtration with acetone, precipitation with methyl tertiary butyl ether (MTBE), and vacuum drying to isolate the trifluoroborate salt

Example synthesis steps adapted from vinyl trifluoroborate preparation:

Step Reagents and Conditions Outcome
1. Preparation of pinacol boronate ester Reaction of 4-(pyrrolidine-1-carbonyl)phenyl Grignard reagent with pinacol borate in THF at room temperature, followed by aqueous acidic work-up Formation of 4-(pyrrolidine-1-carbonyl)phenyl pinacol boronate ester
2. Fluoridation Treatment of pinacol boronate ester with potassium bifluoride in DMF at 80–100 °C for 6–8 hours Conversion to potassium [4-(pyrrolidine-1-carbonyl)phenyl]trifluoroborate
3. Purification Removal of solvents, filtration with acetone, precipitation with MTBE, vacuum drying Isolated pure potassium trifluoroborate salt

This method yields trifluoroborate salts with high purity (typically >95%) and moderate to good yields (~68–70%) as demonstrated in related vinyl trifluoroborate syntheses.

Preparation of the Key Intermediate: 4-(Pyrrolidine-1-carbonyl)phenyl Boronic Acid or Pinacol Boronate Ester

The precursor to the trifluoroborate salt is the boronic acid or boronate ester functionalized with the pyrrolidine-1-carbonyl group at the para position of the phenyl ring. This intermediate can be prepared by:

  • Functionalization of 4-bromophenylboronic acid or ester via palladium-catalyzed coupling with pyrrolidine derivatives.
  • Alternatively, direct acylation of 4-aminophenylboronic acid derivatives with pyrrolidine-1-carbonyl chloride or related reagents.

The boronic acid or ester is then subjected to fluoridation as described above.

Alternative Synthetic Routes: Cycloaddition and Coupling Approaches

Research has also shown that potassium trifluoroborates bearing pyrrolidine groups can be synthesized via 1,3-dipolar cycloaddition reactions involving azidopyrrolidine and ethynyl trifluoroborate intermediates, followed by coupling reactions to install the desired substituents on the phenyl ring. However, these methods are more specialized and may be less direct for the synthesis of this compound.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Formation of pinacol boronate ester 4-(Pyrrolidine-1-carbonyl)phenyl Grignard reagent + pinacol borate THF, room temp, acidic work-up ~75–80 (analogous systems) Requires preparation of Grignard reagent
Fluoridation to trifluoroborate Pinacol boronate ester + potassium bifluoride DMF, 80–100 °C, 6–8 h 68–70 (vinyl analogs) TLC monitoring, purification by precipitation
Alternative cycloaddition route Azidopyrrolidine + ethynyl trifluoroborate Cu-catalyzed, DMSO, 90 °C ~70 (for triazolyl trifluoroborates) More complex, involves multiple steps

Research Findings and Notes

  • The fluoridation step is critical and requires careful control of temperature and reaction time to achieve high purity and yield.
  • Potassium trifluoroborate salts are more stable and less hygroscopic than other counterions, making them favorable for storage and handling.
  • The use of potassium bifluoride or potassium hydrogen fluoride avoids the toxicity issues associated with organostannane reagents.
  • Functional group tolerance is generally good, allowing the pyrrolidine-1-carbonyl moiety to remain intact during fluoridation.
  • Analytical techniques such as thin-layer chromatography (TLC), NMR, and HPLC are used to monitor reaction progress and purity.

Q & A

Basic: What are the synthetic routes for preparing Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate?

Methodological Answer:
The compound can be synthesized via functionalization of pre-formed trifluoroborate salts. A common approach involves coupling a pyrrolidine-1-carbonyl moiety to a 4-boronophenyltrifluoroborate precursor. For example, reductive amination or Wittig reactions may be employed to introduce the carbonyl group (see for Wittig protocols). Post-functionalization, the intermediate is treated with KHF₂ to stabilize the trifluoroborate anion, followed by precipitation in ether (as described in ). Purity is typically verified via ¹⁹F and ¹¹B NMR to confirm trifluoroborate integrity .

Basic: How does the stability of this trifluoroborate compare to boronic acids in aqueous conditions?

Methodological Answer:
Potassium trifluoroborates are hydrolytically more stable than boronic acids due to the electron-withdrawing fluorine atoms, which reduce boron’s Lewis acidity. However, under basic conditions (e.g., K₂CO₃ or Cs₂CO₃), hydrolysis to the boronic acid occurs, as shown in . Stability assays should monitor pH and temperature: in neutral aqueous media, trifluoroborates remain intact, but prolonged exposure to bases (>3 equivalents) or elevated temperatures (>55°C) accelerates protodeboronation (yielding fluorobenzene derivatives) .

Advanced: What solvent and base systems optimize Suzuki-Miyaura coupling efficiency with this reagent?

Methodological Answer:
Efficiency depends on solvent polarity and base strength. demonstrates that biphasic toluene/water systems yield incomplete coupling (55% protodeboronation byproducts), while THF/water (10:1) achieves >95% conversion. Strong bases (e.g., Cs₂CO₃) promote trifluoroborate hydrolysis to the reactive boronic acid, but excess KF (from KHF₂) suppresses side reactions by stabilizing intermediate borate species. Optimize base equivalents via titration (monitored by ¹⁹F NMR) to balance hydrolysis and transmetalation .

Advanced: How can protodeboronation be suppressed during cross-coupling?

Methodological Answer:
Protodeboronation is minimized by:

  • Temperature control : Reactions at ≤25°C reduce thermal degradation ( ).
  • Fluoride additives : KF stabilizes [RBF₃]⁻ intermediates, slowing boronic acid formation ( ).
  • Inert atmosphere : Prevents oxidative deboronation ( ).
  • Rapid catalysis : High catalyst loading (e.g., Pd(PPh₃)₄) accelerates turnover before side reactions dominate .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹⁹F NMR : A singlet near δ -140 ppm confirms trifluoroborate integrity.
  • ¹¹B NMR : A sharp peak at δ 0–2 ppm indicates tetrahedral boron geometry.
  • HRMS : Verifies molecular ion ([M-K]⁻) and isotopic patterns.
  • IR spectroscopy : Carbonyl stretches (~1680 cm⁻¹) confirm the pyrrolidine-1-carbonyl group (). Purity assays (e.g., HPLC) should detect <5% boronic acid impurities .

Advanced: What role does endogenous fluoride play in Suzuki-Miyaura couplings with trifluoroborates?

Methodological Answer:
Fluoride, released during trifluoroborate hydrolysis, activates Pd catalysts by displacing halide ligands, accelerating oxidative addition. However, excess fluoride inhibits coupling by forming stable [Pd-F] complexes. shows that adding exogenous KF improves yields for boronic acids but is unnecessary for trifluoroborates, as their hydrolysis self-generates fluoride. Monitor fluoride levels via ion-selective electrodes to avoid catalyst poisoning .

Advanced: How does steric hindrance from the pyrrolidine-1-carbonyl group affect reactivity?

Methodological Answer:
The bulky pyrrolidine group slows transmetalation due to steric clashes with the Pd center. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Elevate temperature : 80–100°C reduces steric barriers ( ).
  • Ligand design : Bulky ligands (e.g., SPhos) improve Pd’s accessibility ( ). Kinetic studies (via ¹⁹F NMR) quantify steric effects on reaction rates .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1; ).
  • Ventilation : Use fume hoods to avoid inhalation (P264).
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis (P405).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: Can this trifluoroborate participate in non-Suzuki reactions, such as photoredox catalysis?

Methodological Answer:
Yes. demonstrates visible-light-mediated radical additions to vinyl trifluoroborates. For this compound, the aryl group can couple with electrophilic radicals (e.g., alkyl or acyl) under Ru(bpy)₃²⁺ catalysis. Optimize light intensity (450 nm LED) and stoichiometry of radical initiators (e.g., DTBP) to achieve >70% yields. Monitor via ¹⁹F NMR for trifluoroborate consumption .

Advanced: How to reconcile contradictory data on solvent effects in cross-coupling?

Methodological Answer:
Contradictions arise from substrate-specific interactions. For example, shows THF/water outperforms toluene/water for aryl bromides, but sterically hindered substrates may favor less polar solvents. Systematic screening using DOE (Design of Experiments) is recommended: vary solvent polarity, base strength, and Pd ligands while tracking yields and byproducts via GC-MS. Cross-reference with computational models (e.g., DFT for solvation effects) to rationalize trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate
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